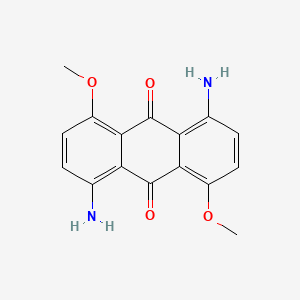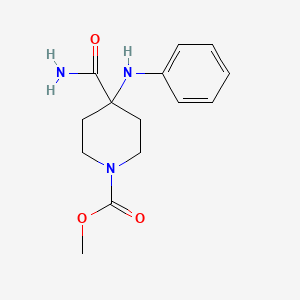
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is a chemical compound that features a purine base with a chloro substituent and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide typically involves the reaction of 6-chloropurine with a tetrahydrofuran derivative under specific conditions. For instance, one method involves the coupling of 6-chloropurine with a bromoether in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium amide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536): This compound shares a similar purine base structure but differs in its substituents.
tert-Butyl N-(6-Chloro-9H-purin-2-yl)carbamate: Another compound with a similar purine base but different functional groups.
Uniqueness
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is unique due to its specific combination of a chloro substituent and a tetrahydrofuran ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
91090-24-3 |
|---|---|
Molecular Formula |
C11H12ClN5O2 |
Molecular Weight |
281.70 g/mol |
IUPAC Name |
N-[6-chloro-9-[(2S)-oxolan-2-yl]purin-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-6(18)14-11-15-9(12)8-10(16-11)17(5-13-8)7-3-2-4-19-7/h5,7H,2-4H2,1H3,(H,14,15,16,18)/t7-/m0/s1 |
InChI Key |
AVLFYCLDRBVFHO-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3CCCO3 |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


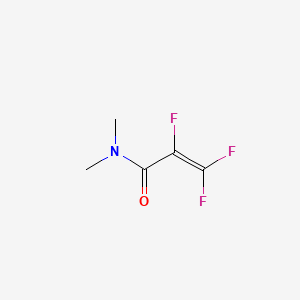
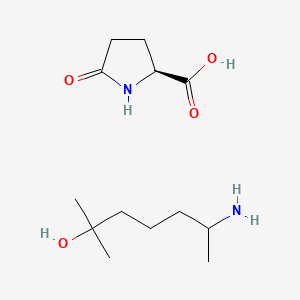
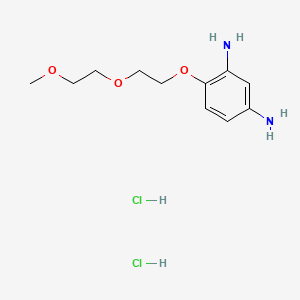


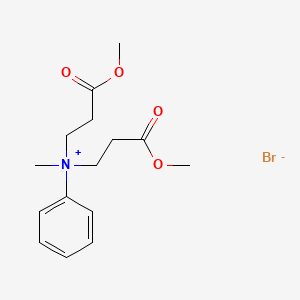
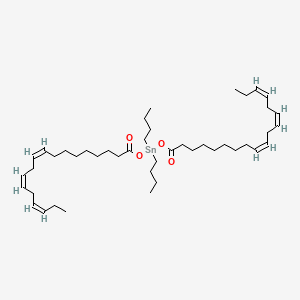

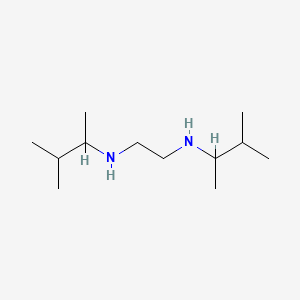
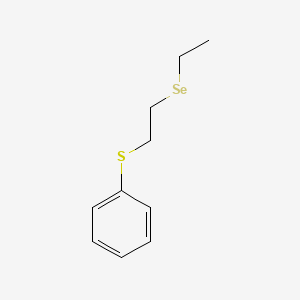
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

